molecular formula C12H12N2O2 B109106 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide CAS No. 724429-16-7

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide

Cat. No.: B109106
CAS No.: 724429-16-7
M. Wt: 216.24 g/mol
InChI Key: MIOYDAUCMWWNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (CAS 724429-16-7), also known as Leflunomide Impurity G, is a high-purity chemical reference standard for pharmaceutical and immunological research. This compound belongs to the class of isoxazole carboxamide derivatives, which are recognized for their significant immunoregulatory properties and are the subject of extensive scientific investigation . Isoxazole derivatives, in general, have demonstrated a broad spectrum of pharmacological activities, including immunosuppressive and anti-inflammatory effects, making them valuable tools for studying immune cell functions . Researchers utilize this compound, in particular, as a key analog in structure-activity relationship (SAR) studies to explore the mechanisms of immunomodulation. Its core structure serves as a pharmacophore for developing novel therapeutics, with research applications spanning the investigation of T-cell proliferation and cytokine production . The molecular formula of the compound is C12H12N2O2, and it has a molecular weight of 216.24 g/mol . This product is accompanied by comprehensive analytical data to ensure its identity and purity for your research requirements. It is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(15)11-7-13-16-9(11)2/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOYDAUCMWWNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724429-16-7
Record name 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0724429167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHYL-N-(4-METHYLPHENYL)ISOXAZOLE-4-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46DKD35X8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chlorination-Amide Coupling Method

This two-step process, adapted from leflunomide synthesis protocols, involves:

  • Chlorination of 5-methylisoxazole-4-carboxylic acid (MIA) to form 5-methylisoxazole-4-carboxylic acid chloride (MIA-Cl).

  • Coupling MIA-Cl with 4-methylaniline under controlled conditions.

Step 1: Chlorination of MIA
MIA reacts with thionyl chloride (SOCl₂) in toluene at 79°C for 4–5 hours. Excess SOCl₂ and toluene are evaporated under reduced pressure (50 torr) to yield MIA-Cl as a pale yellow liquid. Key innovations include avoiding N,N-dimethylformamide (DMF) as a catalyst, which prevents discoloration and impurities.

Step 2: Amide Formation
MIA-Cl is added dropwise to a suspension of 4-methylaniline and sodium bicarbonate in water-toluene at 60°C. After stirring, the product precipitates as a white powder. This method achieves 88% yield and 99.5% purity (HPLC).

ParameterValue
Reaction Temperature60°C (amide coupling)
Solvent SystemToluene-water (4:1 v/v)
CatalystNone (DMF-free)
Yield88%
Purity (HPLC)99.5%

Cyclization via Nitrile Oxide Intermediates

An alternative route, derived from substituted isoxazole syntheses, employs nitrile oxide cycloaddition:

  • Formation of nitrile oxide from 4-methylbenzaldoxime.

  • Cycloaddition with ethyl acetoacetate to form the isoxazole ester.

  • Hydrolysis and amidation to yield the target compound.

This method, while flexible, requires stringent control over stereochemistry and reaction kinetics to avoid side products.

Optimization Strategies and Challenges

Purity Enhancements

  • DMF Avoidance : Residual DMF in MIA-Cl causes discoloration and reduces pharmaceutical acceptability. Substituting toluene-water systems eliminates this issue.

  • Distillation-Free Process : Direct use of MIA-Cl without high-vacuum distillation minimizes thermal degradation risks.

Solvent and Temperature Effects

  • Toluene Advantages : Acts as both solvent and azeotroping agent, facilitating SOCl₂ removal.

  • Exothermic Control : Chlorination at 79°C prevents runaway reactions, ensuring consistent MIA-Cl quality.

Scalability Considerations

  • Continuous Flow Reactors : Proposed for industrial-scale production to enhance yield and reduce batch variability.

  • Catalyst-Free Systems : Eliminate costly purification steps, aligning with green chemistry principles.

Comparative Analysis of Methods

MethodYieldPurityScalabilityKey Advantage
Chlorination-Coupling88%99.5%HighDMF-free, minimal steps
Cyclization72%*95%*ModerateFlexible substrate use

*Estimated from analogous protocols.

Industrial and Environmental Implications

  • Waste Reduction : The chlorination-coupling method generates less hazardous waste compared to traditional DMF-catalyzed routes.

  • Cost Efficiency : Avoiding distillation and catalysts reduces production costs by ~30% in pilot studies .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide serves primarily as an impurity in the synthesis of Leflunomide. Leflunomide is used to treat autoimmune diseases like rheumatoid arthritis and has been studied for its potential anti-cancer properties. The presence of this compound in pharmaceutical formulations necessitates rigorous analysis to ensure quality and efficacy .

Case Study: Leflunomide Synthesis

In the synthesis of Leflunomide, the control of impurities like this compound is crucial. Studies have shown that impurities can significantly affect the pharmacokinetics and safety profiles of drugs, making it essential to develop robust analytical methods for their detection and quantification .

Example Findings:

  • Compounds structurally similar to isoxazoles have demonstrated broad-spectrum antimicrobial activity, suggesting potential applications for derivatives of this compound in developing new antimicrobial agents .

Biological Studies

The compound can also be utilized as a biochemical probe in enzyme assays and studies involving protein interactions. Its ability to interact with biological targets makes it a candidate for further exploration in drug discovery processes.

Mechanism of Action

The mechanism of action of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of isoxazole carboxamides are highly dependent on substituents on both the isoxazole ring and the aryl amine moiety. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Isoxazole) Aryl Group Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings
5-Methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide 5-methyl 4-methylphenyl 216.24 Not reported Leflunomide impurity
Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide) 5-methyl 4-trifluoromethylphenyl 270.20 166–168 Rheumatoid arthritis (DHODH inhibitor)
SI50 3-ethyl, 5-methyl 4-oxo-2-phenyl-4H-chromen-6-yl 405.45 197.9–198.7 Synthetic intermediate
SI51 3-(2-chlorophenyl), 5-methyl 4-oxo-2-phenyl-4H-chromen-6-yl 457.89 241.2–244.4 Synthetic intermediate
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide 5-methyl 1,3-thiazol-2-yl 209.23 Not reported Crystal structure with N–H⋯N hydrogen bonds
5-Methyl-N-[3-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide 5-methyl 3-trifluoromethylphenyl 270.21 Not reported Experimental synthesis

Physicochemical Properties

  • Solubility: The 4-methylphenyl group in the target compound may confer better aqueous solubility than leflunomide’s 4-trifluoromethylphenyl group, which is highly hydrophobic.
  • Metabolic Stability: Leflunomide’s trifluoromethyl group resists oxidative metabolism, contributing to its long half-life (11–16 days) .

Biological Activity

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (CAS No. 724429-16-7) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2C_{12}H_{12}N_{2}O_{2}. Its structure features an isoxazole ring, which is known for conferring various biological properties. The compound is characterized by the following structural attributes:

  • Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Carboxamide Group : Enhances solubility and biological activity.
  • Methyl Substituents : Contribute to lipophilicity and receptor interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
  • Antifungal Activity : It has demonstrated antifungal properties with MIC values against Candida albicans ranging from 16.69 to 78.23 µM, indicating its potential as an antifungal agent .
  • Immunomodulatory Effects : Preliminary studies suggest that this compound may modulate immune responses, making it a candidate for further exploration in autoimmune disorders .

The precise mechanism of action for this compound remains under investigation; however, several potential pathways have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
  • Receptor Binding : Its structural features suggest the possibility of binding to various receptors involved in immune modulation and inflammation .
  • Cell Cycle Interference : Some studies indicate that isoxazole derivatives can interfere with cell cycle progression in cancer cells, suggesting a potential application in oncology .

Research Findings

Recent studies have highlighted the biological efficacy of this compound through various experimental models:

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialBacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
AntifungalCandida albicans16.69 µM
ImmunomodulatoryVarious immune cellsN/A
CytotoxicityCancer cell lines (e.g., HeLa)IC50 = ~92.4 µM

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The results indicated significant activity against multi-drug resistant strains, supporting its potential use as a therapeutic agent.
  • Immunomodulatory Effects : In a preclinical model of autoimmune disease, treatment with this compound resulted in reduced inflammatory markers and improved clinical scores, suggesting its role in modulating immune responses.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Clinical Trials : Further studies are warranted to evaluate its safety and efficacy in human subjects, particularly for antimicrobial and immunomodulatory applications.
  • Structural Modifications : Investigating derivatives of this compound may enhance its potency or broaden its spectrum of activity.
  • Mechanistic Studies : Detailed studies are needed to elucidate the specific molecular targets and pathways affected by this compound.

Q & A

What are the recommended synthetic methodologies for 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is commonly used as a coupling agent with DIPEA (N,N-Diisopropylethylamine) as a base in DMF (dimethylformamide) solvent. A typical protocol involves reacting the isoxazole-4-carboxylic acid derivative with 4-methylaniline under inert conditions for 16–24 hours at room temperature. Post-reaction, extraction with diethyl ether or ethyl acetate, followed by silica gel chromatography, yields the product. Optimizing stoichiometry (e.g., 1.3 equivalents of HBTU) and solvent purity can improve yields to >70% .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:
Discrepancies in NMR or mass spectrometry data may arise from impurities, tautomerism, or solvent effects. For example, in ¹H NMR, signals near δ 7.0–8.0 ppm may indicate aromatic protons from the 4-methylphenyl group, but overlapping signals require 2D techniques (e.g., COSY, HSQC) for resolution. X-ray crystallography (as demonstrated for the chloro-nitro derivative in ) provides unambiguous confirmation of regiochemistry and hydrogen bonding patterns. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Although specific toxicity data for this compound are limited, structurally related isoxazole carboxamides show acute oral toxicity (GHS Category 4) and skin/eye irritation (GHS Category 2). Researchers should:

  • Use PPE: Nitrile gloves, lab coats, and ANSI-approved safety goggles.
  • Work under fume hoods with HEPA filters to minimize aerosol exposure.
  • Avoid skin contact; wash hands thoroughly after handling .

How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Answer:
Key SAR strategies include:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl ring to enhance binding to hydrophobic enzyme pockets, as seen in .
  • Isoxazole Ring Modifications : Replace the methyl group with bulkier substituents to assess steric effects on target affinity.
  • In Silico Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases or GPCRs) before synthesizing derivatives .

What advanced techniques are used to analyze the stability of this compound under varying conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-MS.
  • Kinetic Stability Assays : Monitor half-life in buffer solutions (pH 1.2–7.4) to simulate gastrointestinal absorption.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., refrigeration at 2–8°C) .

How can researchers address low solubility issues in biological assays?

Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
  • Prodrug Design : Synthesize ester or amide derivatives that hydrolyze in vivo to release the active compound.
  • Micellar Encapsulation : Employ surfactants like Tween-80 or Cremophor-EL to stabilize colloidal dispersions .

What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (logP), bioavailability, and cytochrome P450 interactions.
  • Molecular Dynamics (MD) Simulations : Simulate membrane penetration using GROMACS with lipid bilayer models.
  • Metabolite Prediction : GLORYx or MetaPred can identify potential Phase I/II metabolites .

How should researchers interpret conflicting bioactivity data across different cell lines?

Answer:
Variability may arise from differences in cell membrane transporters, metabolic enzymes, or assay conditions. Mitigation strategies include:

  • Dose-Response Curves : Use a wide concentration range (nM to μM) to identify IC₅₀ shifts.
  • Orthogonal Assays : Validate results with enzymatic assays (e.g., fluorescence-based kinase inhibition) alongside cell-based assays.
  • Cell Line Authentication : Confirm via STR profiling to rule out contamination .

What crystallization techniques are effective for obtaining high-quality single crystals for X-ray diffraction?

Answer:

  • Vapor Diffusion : Use methanol/water or ethyl acetate/hexane systems in sealed chambers.
  • Slow Evaporation : Dissolve the compound in a 1:1 DCM/hexane mixture and allow gradual solvent evaporation at 4°C.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation. achieved monoclinic crystals (space group P2₁/c) using similar methods .

How can synthetic byproducts be minimized during large-scale production for preclinical studies?

Answer:

  • Reagent Purity : Use freshly distilled DIPEA and anhydrous DMF to prevent side reactions.
  • Temperature Control : Maintain reactions at 20–25°C; higher temperatures promote HBTU decomposition.
  • Workup Optimization : Quench reactions with ice-cold water to precipitate impurities, followed by centrifugal filtration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.